molecular formula C20H24N2O4 B099268 1-Phenyl-4-(3,4,5-trimethoxybenzoyl)piperazine CAS No. 17766-63-1

1-Phenyl-4-(3,4,5-trimethoxybenzoyl)piperazine

Cat. No. B099268
CAS RN: 17766-63-1
M. Wt: 356.4 g/mol
InChI Key: TYBAPDCCMCKUPD-UHFFFAOYSA-N
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Description

1-Phenyl-4-(3,4,5-trimethoxybenzoyl)piperazine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as TFMPP and is a member of the piperazine family of compounds. TFMPP has been shown to have a range of biochemical and physiological effects, making it an interesting subject for scientific research.

Mechanism Of Action

TFMPP acts as a partial agonist of the 5-HT2A receptor, which is a subtype of the serotonin receptor. This receptor is involved in a range of physiological processes, including mood regulation and perception. TFMPP has been shown to have a range of effects on the serotonergic system, including the modulation of serotonin release and the inhibition of serotonin reuptake.

Biochemical And Physiological Effects

TFMPP has been shown to have a range of biochemical and physiological effects, including the modulation of serotonin release and the inhibition of serotonin reuptake. Additionally, TFMPP has been shown to have effects on other neurotransmitter systems, including dopamine and norepinephrine.

Advantages And Limitations For Lab Experiments

One of the primary advantages of using TFMPP in scientific research is its specificity for the 5-HT2A receptor. This allows researchers to study the effects of this receptor subtype in isolation, without the confounding effects of other receptor subtypes. However, one limitation of using TFMPP in lab experiments is its potential for off-target effects on other receptor subtypes.

Future Directions

There are a number of potential future directions for research on TFMPP. One area of interest is the role of TFMPP in the treatment of neuropsychiatric disorders, including depression and anxiety. Additionally, further research is needed to better understand the mechanisms of action of TFMPP and its effects on other neurotransmitter systems. Finally, the development of more selective agonists for the 5-HT2A receptor could lead to new insights into the function of this receptor subtype.

Synthesis Methods

The synthesis of TFMPP involves the reaction of piperazine with 3,4,5-trimethoxybenzoyl chloride and phenyl magnesium bromide. This reaction results in the formation of TFMPP, which can be purified through a series of chromatography techniques.

Scientific Research Applications

TFMPP has been studied for its potential applications in a range of scientific research areas, including neuroscience, pharmacology, and toxicology. One of the primary applications of TFMPP is in the study of the serotonergic system, which is involved in a range of physiological processes, including mood regulation, appetite, and sleep.

properties

CAS RN

17766-63-1

Product Name

1-Phenyl-4-(3,4,5-trimethoxybenzoyl)piperazine

Molecular Formula

C20H24N2O4

Molecular Weight

356.4 g/mol

IUPAC Name

(4-phenylpiperazin-1-yl)-(3,4,5-trimethoxyphenyl)methanone

InChI

InChI=1S/C20H24N2O4/c1-24-17-13-15(14-18(25-2)19(17)26-3)20(23)22-11-9-21(10-12-22)16-7-5-4-6-8-16/h4-8,13-14H,9-12H2,1-3H3

InChI Key

TYBAPDCCMCKUPD-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C3=CC=CC=C3

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C3=CC=CC=C3

Other CAS RN

17766-63-1

synonyms

1-Phenyl-4-(3,4,5-trimethoxybenzoyl)piperazine

Origin of Product

United States

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